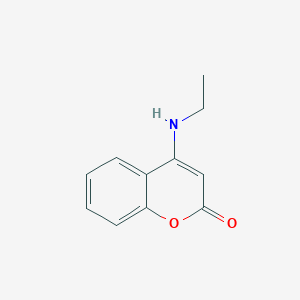
4-(Ethylamino)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylamino)chromen-2-one, commonly known as coumarin, is a natural compound found in several plants, including cinnamon, sweet clover, and tonka beans. Coumarin has been used in traditional medicine for centuries due to its anti-inflammatory, anticoagulant, and antimicrobial properties. In recent years, coumarin has gained attention in the scientific community for its potential applications in various fields, including drug discovery, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of coumarin is not fully understood, but several studies have suggested that it works by inhibiting enzymes, such as tyrosinase and acetylcholinesterase, and modulating signaling pathways, such as the PI3K/Akt and NF-κB pathways. Coumarin has also been shown to interact with several receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
Coumarin has been reported to exhibit several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticoagulant activities. Coumarin has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Coumarin has been reported to lower blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for lab experiments, including its low cost, easy availability, and ease of synthesis. Coumarin is also relatively stable and can be stored for long periods without degradation. However, coumarin has several limitations, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin can also exhibit toxicity at high doses, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on coumarin. One potential direction is the development of coumarin-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another potential direction is the development of coumarin-based antibiotics for the treatment of bacterial infections. Coumarin-based compounds also have potential applications in the food industry as natural preservatives and flavor enhancers. Further research is needed to fully understand the mechanism of action of coumarin and its potential applications in various fields.
Synthesemethoden
Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel reaction, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between salicylaldehyde and a β-ketoester in the presence of a Lewis acid catalyst. The reaction yields 4-hydroxycoumarin, which can be further converted to coumarin through several steps, including esterification and dehydration.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its potential applications in drug discovery. Several studies have reported the anticancer, antiviral, and antidiabetic activities of coumarin and its derivatives. Coumarin has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
132815-41-9 |
|---|---|
Produktname |
4-(Ethylamino)chromen-2-one |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4-(ethylamino)chromen-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 |
InChI-Schlüssel |
XIQPSFFLLAUPQE-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)OC2=CC=CC=C21 |
Kanonische SMILES |
CCNC1=CC(=O)OC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



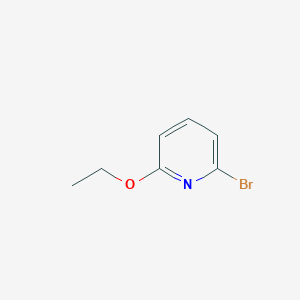
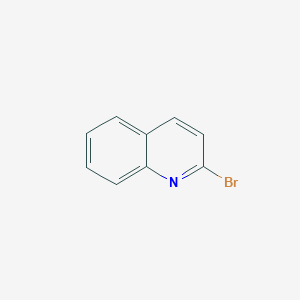

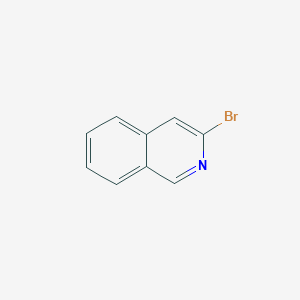
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
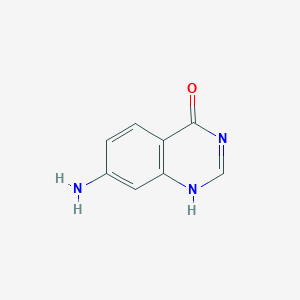
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
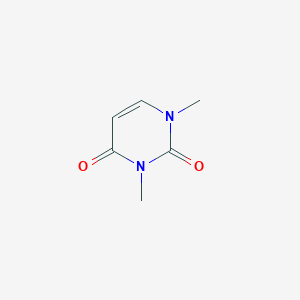
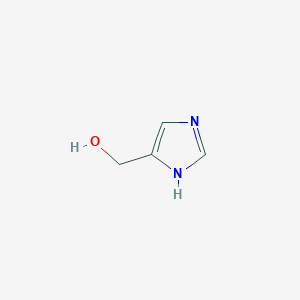
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
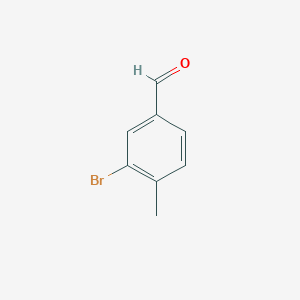
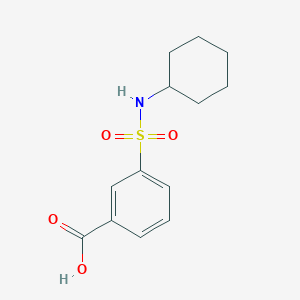
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)